molecular formula C9H12ClNO2 B3243965 [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol CAS No. 1602043-24-2

[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol

Cat. No.: B3243965
CAS No.: 1602043-24-2
M. Wt: 201.65 g/mol
InChI Key: NZDDREODZBZDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol ( 1602043-24-2) is a high-purity chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . This pyridine derivative features a chloro substituent and an isopropoxy group, making it a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research . Researchers can utilize this compound for various applications, including the synthesis of more complex molecules for drug discovery and development. While specific mechanistic details for this compound are proprietary, related chemical structures have been investigated as intermediates in the development of pharmaceutical agents, such as matrix metalloproteinase (MMP) inhibitors, highlighting the relevance of this chemical scaffold in medicinal chemistry . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-propan-2-yloxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDDREODZBZDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process identifies the key bond disconnections and the corresponding synthetic reactions required for its construction.

Disconnection Strategies for Pyridine (B92270) C-Cl Bond

The carbon-chlorine bond at the C-5 position is a logical point for disconnection. This strategy leads back to a 4-(hydroxymethyl)-2-(isopropoxy)pyridine precursor. The forward reaction, or the installation of the chlorine atom, can be achieved through electrophilic halogenation. The pyridine ring, being electron-deficient, typically requires activation or harsh conditions for such substitutions. However, the presence of the alkoxy group at C-2 can influence the regioselectivity of the chlorination.

Common chlorinating agents for this type of transformation include:

N-Chlorosuccinimide (NCS)

Sulfuryl chloride (SO₂Cl₂)

Chlorine gas (Cl₂)

The choice of reagent and reaction conditions is critical to control the position of chlorination and avoid side reactions.

Approaches for Introducing Alkoxy Functionality at the Pyridine C-2 Position

The C-O bond of the isopropoxy group at the C-2 position is another key disconnection. This disconnection points to a 2-chloro-5-halopyridine intermediate and isopropanol (B130326). The corresponding forward synthesis is typically a nucleophilic aromatic substitution (SNAr) reaction. google.comwikipedia.org The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen.

The reaction involves treating a 2,5-dihalopyridine with sodium isopropoxide, generated by reacting isopropanol with a strong base like sodium hydride (NaH). The reaction is typically performed in an inert solvent. Oxidation of the pyridine nitrogen to an N-oxide can further activate the C-2 position towards nucleophilic displacement, often allowing the reaction to proceed under milder conditions. google.comchempanda.com

PrecursorReagentReaction TypeProduct
2,5-DichloropyridineSodium isopropoxideNucleophilic Aromatic Substitution (SNAr)5-Chloro-2-isopropoxypyridine
2-Chloro-5-bromopyridine-N-oxideSodium isopropoxideNucleophilic Aromatic Substitution (SNAr)5-Bromo-2-isopropoxypyridine-N-oxide

Methodologies for Hydroxymethyl Group Installation at the Pyridine C-4 Position

The final key disconnection is the C-C bond between the pyridine ring and the hydroxymethyl group at the C-4 position. This leads to a 5-chloro-2-isopropoxypyridine precursor. The introduction of a hydroxymethyl group can be accomplished through a two-step sequence:

Introduction of a one-carbon unit: This can be achieved by formylation (introduction of a -CHO group) or carboxylation (introduction of a -COOH group) at the C-4 position. Metalation of the pyridine ring followed by quenching with an appropriate electrophile (e.g., dimethylformamide for formylation, CO₂ for carboxylation) is a common strategy.

Reduction of the carbonyl or carboxyl group: The introduced formyl or carboxyl group is then reduced to the primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) for aldehydes and more powerful agents like lithium aluminum hydride (LiAlH₄) or DIBAL-H for esters or carboxylic acids. acs.org

An alternative, more direct approach involves the catalytic reductive hydroxymethylation of pyridines, although this method can be limited by the need for specific activating groups on the pyridine ring. rsc.org

IntermediateReagent(s)Function
4-Formyl-5-chloro-2-isopropoxypyridineSodium Borohydride (NaBH₄)Reduction of aldehyde to alcohol
4-Carboxy-5-chloro-2-isopropoxypyridineLithium Aluminum Hydride (LiAlH₄)Reduction of carboxylic acid to alcohol
4-Methoxycarbonyl-5-chloro-2-isopropoxypyridineDiisobutylaluminium hydride (DIBAL-H)Reduction of ester to alcohol

Classical and Contemporary Synthetic Routes to the Core Pyridine Framework

The synthesis of the substituted pyridine core itself can be approached by either building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Cyclization and Condensation Reactions for Pyridine Ring Formation

Classical methods for pyridine synthesis involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives to construct the heterocyclic ring. wikipedia.org While these methods are foundational, they can sometimes result in low yields. wikipedia.org

Hantzsch Pyridine Synthesis: This method typically involves a 2:1:1 mixture of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine.

Chichibabin Pyridine Synthesis: This reaction condenses aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org It is a versatile method but can also suffer from modest yields. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This involves the condensation of an enamine with a propargyl ketone, followed by cyclization to form the pyridine ring.

Kröhnke Pyridine Synthesis: This is a more general method that uses a pyridinium (B92312) salt as a reagent that does not get incorporated into the final product. wikipedia.org

More contemporary approaches utilize advanced catalytic systems and novel reaction cascades to improve efficiency and control over the substitution pattern. researchgate.net

Synthesis NamePrecursorsKey Features
Hantzsch Synthesisβ-ketoester, aldehyde, ammoniaForms a dihydropyridine intermediate that requires oxidation. wikipedia.org
Chichibabin SynthesisAldehydes/ketones, ammoniaVersatile but can have low yields. wikipedia.org
Bohlmann-Rahtz SynthesisEnamine, propargyl ketoneProvides substituted pyridines via a cyclization mechanism.
Bönnemann CyclizationNitrile, two equivalents of acetyleneA trimerization reaction that can be activated thermally or photochemically. wikipedia.org

Direct Pyridine Functionalization via C-H Activation and Metalation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the pyridine scaffold. rsc.org These methods avoid the need for pre-functionalized starting materials. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present significant challenges. beilstein-journals.orgacs.org

Directed Ortho-Metalation (DoM): A directing group installed on the pyridine ring can direct a metalating agent (like an organolithium reagent) to deprotonate an adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile.

Transition-Metal-Catalyzed C-H Activation: Catalysts based on metals like palladium, rhodium, and iridium can selectively activate and functionalize specific C-H bonds. beilstein-journals.orgacs.org This approach has been used for C-H alkylation, arylation, and borylation of the pyridine ring. beilstein-journals.org Often, the reaction is facilitated by using pyridine N-oxides or by adding transient activating groups that enhance the reactivity of the pyridine C-H bonds. acs.orgnih.gov

These contemporary methods offer high regioselectivity and functional group tolerance, making them valuable tools for the synthesis of complex pyridine derivatives.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.

In the context of pyridine synthesis, the nitrogen atom itself can act as a directing group, although its efficacy can be influenced by other substituents on the ring. uwindsor.ca For a substrate like a 2-alkoxypyridine, the alkoxy group can also serve as a DMG. The relative directing ability of these groups and the reaction conditions play a critical role in determining the site of metalation. baranlab.org The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for selective proton abstraction at the ortho-position. wikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

DMG CategoryExamples
Strong -CONR₂, -SO₂NR₂, -O(CONR₂)
Moderate -OR, -NR₂
Weak -F, -Cl

This table provides a generalized hierarchy of directing group strength, which can be influenced by specific substrate and reaction conditions.

Palladium-Catalyzed C-H Activation Protocols

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Palladium catalysis, in particular, has been extensively developed for the direct functionalization of C-H bonds in a variety of aromatic and heteroaromatic systems, including pyridines. rsc.orgresearchgate.netbeilstein-journals.org

These protocols often employ a directing group to achieve high regioselectivity. The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, which is then cleaved in the rate-determining step. The resulting palladacycle intermediate can then undergo further reactions, such as cross-coupling with various partners. For pyridine N-oxides, palladium-catalyzed ortho-alkenylation and arylation have been achieved with high selectivity. researchgate.net

Halogen/Metal Exchange Reactions

Halogen/metal exchange is a fundamental reaction in organometallic chemistry that provides a complementary route to organometallic intermediates. wikipedia.orgrsc.org This reaction is particularly useful for generating aryl- and heteroaryllithium or magnesium reagents from the corresponding halides. wikipedia.orgznaturforsch.com The exchange is typically very fast and often proceeds under mild conditions. znaturforsch.com The rate of exchange is dependent on the halogen, with the reactivity order generally being I > Br > Cl. wikipedia.org

In the synthesis of substituted pyridines, a halogen/metal exchange can be used to introduce a nucleophilic center at a specific position, which can then be reacted with an electrophile. znaturforsch.com This method is advantageous when direct deprotonation via DoM is not feasible or leads to the wrong regioisomer. For instance, a chloropyridine derivative could undergo a lithium-halogen exchange to generate a lithiated pyridine, which can then be functionalized. wikipedia.org The choice of the organolithium reagent and reaction conditions is crucial to avoid unwanted side reactions. znaturforsch.com

Targeted Synthesis of this compound and Related Analogs

The synthesis of this compound requires a carefully planned sequence of reactions to install the three substituents—chloro, isopropoxy, and hydroxymethyl—at the correct positions on the pyridine ring.

Strategies for Regioselective Functionalization of Pyridine Rings

The regioselective functionalization of the pyridine ring is paramount in the synthesis of specifically substituted derivatives. acs.orgmdpi.com A variety of strategies can be employed, often in combination, to achieve the desired substitution pattern.

Directed ortho-metalation, as discussed previously, allows for functionalization adjacent to a directing group. harvard.edu For a 2-alkoxypyridine, this would typically direct functionalization to the 3-position. Palladium-catalyzed C-H activation can also be guided by existing substituents to achieve regioselective coupling reactions. rsc.orgresearchgate.net Furthermore, the inherent electronic properties of the pyridine ring can be exploited. The pyridine nitrogen is electron-withdrawing, making the ring generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is often difficult and typically occurs at the 3-position. The presence of activating or deactivating groups will further modify this reactivity.

Sequential Introduction of Substituents: Chloro, Isopropoxy, and Hydroxymethyl Groups

The assembly of this compound would logically proceed through a stepwise introduction of the required functional groups onto a pyridine core. A plausible synthetic route could begin with a commercially available, appropriately substituted pyridine derivative.

For example, starting with a 2,5-dichloropyridine, a nucleophilic aromatic substitution reaction could be employed to introduce the isopropoxy group at the 2-position. The greater electrophilicity of the 2-position in pyridine makes it more susceptible to nucleophilic attack than the 3- or 5-positions.

Following the introduction of the isopropoxy group, the next step would be the installation of the hydroxymethyl group at the 4-position. This could be achieved through a halogen/metal exchange at the 4-position if a suitable precursor like 4-bromo-5-chloro-2-isopropoxypyridine is available or synthesized. The resulting organometallic species could then react with formaldehyde (B43269) as an electrophile to furnish the desired hydroxymethyl group. Alternatively, a directed metalation approach on 5-chloro-2-isopropoxypyridine might be considered, although regioselectivity could be a challenge.

Another potential strategy involves the functionalization of a pre-existing hydroxymethylpyridine. For instance, a chlorination reaction on a 2-isopropoxy-4-(hydroxymethyl)pyridine could introduce the chloro group at the 5-position. The regioselectivity of this chlorination would be governed by the directing effects of the existing isopropoxy and hydroxymethyl groups.

Advanced Synthetic Techniques and Methodologies

Modern organic synthesis has moved towards the development of more efficient and environmentally benign methods for the construction of complex molecular architectures. These advanced techniques offer significant advantages over classical methods, including reduced reaction times, higher yields, and improved safety profiles.

Green Chemistry Principles in Pyridine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. biosynce.com The application of these principles is crucial in the synthesis of pyridines, which are prevalent in numerous commercial products. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to shorter reaction times, higher yields, and simpler work-up procedures. rsc.org For instance, the synthesis of 2,4,6-triaryl pyridines has been achieved in high yields under solvent-free conditions using ZnO nanoparticles as a catalyst. rsc.org Another approach is the use of greener solvents like water or ethanol (B145695). A multicomponent reaction for pyridine synthesis has been developed using water as the solvent with a SnCl₂·2H₂O catalyst, highlighting a more environmentally friendly approach. nih.gov The use of functionalized pyridines in biphasic systems, which allow for easy separation and recycling of the solvent and catalyst, further aligns with green chemistry principles by reducing energy-intensive distillation steps. biosynce.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govacs.org For example, the synthesis of novel pyridine derivatives has been achieved in 2–7 minutes with yields of 82%–94% under microwave irradiation. nih.gov Microwave heating has also been successfully applied to the amination of chloropurine derivatives, a reaction type relevant to the synthesis of substituted pyridines. nih.gov

Ultrasound irradiation is another alternative energy source that can promote chemical reactions. tandfonline.com The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can enhance reaction rates. tandfonline.com Ultrasound has been used in the one-pot, four-component synthesis of highly substituted pyridines, resulting in excellent yields and short reaction times at room temperature. tandfonline.com The combination of green solvents like ethanol with ultrasound irradiation further enhances the environmental friendliness of these synthetic protocols. tandfonline.com The use of ultrasound has been shown to be more effective than traditional heating in some cases, offering higher yields and purity. nih.gov

Below is a table summarizing the advantages of microwave and ultrasonic methods in the synthesis of pyridine derivatives based on literature findings.

TechniqueAdvantagesExample ReactionReference
Microwave Irradiation - Drastically reduced reaction times (minutes vs. hours)- High yields (often >80%)- Formation of purer productsOne-pot, four-component synthesis of 3-pyridine derivatives nih.gov
Ultrasonic Irradiation - Mild reaction conditions (room temperature)- Environmentally benign- Excellent yields and short reaction timesOne-pot, four-component condensation for highly substituted pyridines tandfonline.com

The development of green catalysts is a cornerstone of sustainable chemistry. Ionic liquids (ILs), which are salts with low melting points, are considered environmentally friendly due to their low vapor pressure and high thermal stability. benthamdirect.com They can act as both solvents and catalysts, and their properties can be tailored for specific reactions. benthamdirect.com Pyridinium-based ionic liquids have been used as effective catalysts in the synthesis of 1,4-dihydropyridine (B1200194) derivatives. alfa-chemistry.com The use of ionic liquids can lead to milder reaction conditions, reduced waste, and the potential for catalyst recycling. benthamdirect.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for reuse. nih.gov Zeolites, for example, have been used in the three-component condensation reaction of ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov Magnetic nanoparticles have also been employed as supports for catalysts, allowing for simple recovery using an external magnet. nih.gov For instance, Fe₃O₄ nanoparticles have been used to support catalysts for multicomponent reactions to synthesize polysubstituted pyridines. rsc.org The use of a heterogeneous iridium catalyst supported on sulfated zirconium oxide has been reported for the hydroboration of pyridines. acs.orgacs.org

The following table provides examples of green catalysts used in pyridine synthesis.

Catalyst TypeSpecific ExampleApplication in Pyridine SynthesisKey AdvantagesReference
Ionic Liquid Butylpyridinium tetrachloroindate(III)One-pot, three-component synthesis of quinolinesGreen catalyst and solvent, recyclable, mild conditions acs.org
Heterogeneous Catalyst H-Beta ZeoliteThree-component condensation to form pyridines and picolinesRecyclable, high efficiency nih.gov
Nanocatalyst Fe₃O₄@g-C₃N₄–SO₃HMulticomponent synthesis of polysubstituted pyridinesRecyclable, mild conditions, broad substrate scope rsc.org

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in building molecular complexity. nih.gov They are characterized by high atom economy, operational simplicity, and reduced waste generation. nih.gov One-pot reactions, a broader category that includes MCRs, involve sequential reactions in a single reactor, avoiding the need for isolation and purification of intermediates.

A variety of MCRs have been developed for the synthesis of polysubstituted pyridines. rsc.org For example, a two-pot, three-component procedure has been established for preparing substituted pyridines via an intermolecular catalytic aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Another approach involves a one-pot, four-component reaction under microwave irradiation to produce novel pyridine derivatives in high yields. nih.gov The synthesis of functionalized pyridines has also been achieved through a Cu(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. organic-chemistry.orgacs.org Furthermore, a rhodium carbenoid-induced ring expansion of isoxazoles has been developed as a concise one-pot synthesis of highly functionalized pyridines. acs.orgnih.govorganic-chemistry.org

Catalytic Methodologies (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.commdpi.com These methods are instrumental in the functionalization of pyridine rings.

Various transition metals, including palladium, rhodium, copper, and iron, have been utilized in pyridine synthesis. acsgcipr.orgrsc.orgijpsonline.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing substituents onto the pyridine ring. acs.org The direct functionalization of pyridine C-H bonds is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. thieme-connect.com Transition metal catalysts have been shown to overcome the challenge of heteroatom poisoning, which can be a significant issue in the functionalization of nitrogen-containing heterocycles like pyridine. nih.gov

Recent advancements include the use of rhodium(III)-catalyzed C-H functionalization for the synthesis of 3-fluoropyridine (B146971) from α-fluoro-α,β-unsaturated oximes and terminal alkynes. ijpsonline.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green and facile route to symmetrical pyridines. rsc.org Copper-catalyzed reactions have also been extensively studied, for instance, in the oxidative cyclization for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org

The table below summarizes selected transition metal-catalyzed reactions for the synthesis of pyridine derivatives.

CatalystReaction TypeSubstratesProductReference
Rhodium(III) C-H Functionalizationα-fluoro-α,β-unsaturated oximes, terminal alkynes3-fluoropyridine ijpsonline.com
Iron(III) chloride CyclizationKetoxime acetates, aldehydes2,4,6-triarylsubstituted symmetrical pyridines rsc.org
Copper(II) One-pot Cascade ReactionInactivated saturated ketones, electron-deficient enamines3-acylpyridines and pyridine-3-carboxylates organic-chemistry.orgacs.org
Palladium(0) Cross-CouplingPyridine derivatives, various coupling partnersFunctionalized pyridines acs.org

Chemical Reactivity and Transformation Studies

Reactions Involving the Hydroxymethyl (Methanol) Group

The hydroxymethyl group at the 4-position of the pyridine (B92270) ring is a key site for various chemical modifications, including oxidation, derivatization, and reduction.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol can be selectively oxidized to form the corresponding aldehyde, 5-chloro-2-(propan-2-yloxy)isonicotinaldehyde, or further oxidized to the carboxylic acid, 5-chloro-2-(propan-2-yloxy)isonicotinic acid.

Further oxidation of the aldehyde or direct oxidation of the alcohol to the carboxylic acid can also be accomplished. The choice of oxidizing agent and reaction conditions determines the final product. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, are typically employed for the conversion of primary alcohols and aldehydes to carboxylic acids.

Table 1: Oxidation Products of this compound

Starting MaterialProductPotential Oxidizing Agent
This compound5-Chloro-2-(propan-2-yloxy)isonicotinaldehydeManganese Dioxide (MnO₂)
This compound5-Chloro-2-(propan-2-yloxy)isonicotinic acidPotassium Permanganate (KMnO₄)
5-Chloro-2-(propan-2-yloxy)isonicotinaldehyde5-Chloro-2-(propan-2-yloxy)isonicotinic acidPotassium Permanganate (KMnO₄)

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound can undergo derivatization reactions to form esters and ethers.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to yield the corresponding esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. google.com To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity of the alkyl halide and the steric hindrance of the reactants are crucial factors for the success of this reaction.

Mechanistic Investigations of Alcohol Functionalization

The functionalization of the alcohol group in pyridylmethanols follows well-established mechanistic pathways.

In oxidation reactions , the mechanism depends on the oxidant used. For chromium(VI)-based oxidants, the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. Subsequent steps involve the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound. researchgate.net Kinetic studies on the oxidation of 3- and 4-pyridinemethanol (B147518) by chromium(VI) have shown a dependence on the acidity of the medium, suggesting the involvement of different protonated chromium species in the rate-determining step. researchgate.net

The Fischer esterification mechanism involves the initial protonation of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final ester product.

Reductive Transformations

While the hydroxymethyl group is already in a reduced state, reductive transformations can be envisioned if other functional groups are present or if the reaction targets the pyridine ring itself. For instance, catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine (B6355638) ring, although this would require harsh conditions and would likely affect the chloro substituent. A more relevant reductive transformation would be the reductive amination of the corresponding aldehyde, which is formed by the oxidation of the alcohol. This two-step process, involving the formation of an imine followed by its reduction, is a powerful method for synthesizing amines.

Reactions Involving the Chloro Substituent

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic attack, a characteristic reaction of halopyridines.

Nucleophilic Aromatic Substitution on Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom and the chloro substituent makes the carbon atom at the 5-position electrophilic and thus a target for nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.govnih.gov In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, rate-determining step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of various functional groups at the 5-position of the pyridine ring. The reaction conditions, such as temperature and the choice of solvent, can significantly influence the outcome of the substitution.

Regioselectivity and Site-Selectivity in Reactions of the Compound

The regioselectivity of reactions involving this compound is governed by the electronic and steric effects of the substituents on the pyridine ring. The available positions for reaction are C-3 and C-6.

2-isopropoxy group: This is an ortho, para-directing group due to its electron-donating resonance effect. It strongly activates the C-3 position for electrophilic attack.

5-chloro group: This is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. It is an ortho, para-director, directing towards C-6 and C-4 (which is already substituted).

4-hydroxymethyl group: This group has a minor electronic influence.

Pyridine Nitrogen: In electrophilic aromatic substitution under acidic conditions, the nitrogen is protonated, becoming a powerful deactivating and meta-directing group, favoring substitution at C-3 and C-5 (the latter is blocked).

Directed ortho-Metalation (DoM): In addition to halogen/metal exchange, direct deprotonation of an aromatic C-H bond is possible if a suitable directing group is present. The 2-isopropoxy group can act as a directing group for lithiation, favoring the removal of the proton at the C-3 position. arkat-usa.orgresearchgate.netacs.org This provides a complementary method to halogen/metal exchange for functionalizing the ring. For 2-chloropyridine, an unusual C-6 lithiation has been reported using a specific superb-ase, highlighting that reaction conditions can dramatically alter regioselectivity. nih.gov

The combination of these directing effects leads to predictable outcomes for many reactions.

Predicted Site-Selectivity:

Reaction Type Most Probable Site Rationale
Electrophilic Aromatic Substitution C-3 Strong activating and directing effect of the 2-isopropoxy group.
Nucleophilic Aromatic Substitution C-5 Displacement of the chloro group, activated by the ring nitrogen.
Directed ortho-Metalation (DoM) C-3 Directing effect of the 2-isopropoxy group.

| Halogen/Metal Exchange | C-5 | Reaction at the C-Cl bond. |

The interplay of these factors allows for a degree of control over the functionalization of the pyridine ring, enabling the selective synthesis of various derivatives. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum provides detailed information about the number of different proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton.

Pyridine (B92270) Ring Protons: The protons at the C3 and C6 positions of the pyridine ring are expected to appear as sharp singlets, as they lack adjacent protons for spin-spin coupling. The C3-H proton is anticipated to be downfield due to the anisotropic effect of the ring and the influence of adjacent substituents. The C6-H proton would also reside in the aromatic region.

Methanol (B129727) Group: The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and would typically appear as a singlet. The hydroxyl proton (-OH) itself would present as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

Isopropoxy Group: The propan-2-yloxy substituent gives rise to two distinct signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). This characteristic pattern is a result of the methine proton being coupled to the six methyl protons, and vice-versa.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (Pyridine)~6.8 - 7.0Singlet (s)N/A
H-6 (Pyridine)~8.0 - 8.2Singlet (s)N/A
-CH₂OH~4.6 - 4.8Singlet (s)N/A
-OHVariable (e.g., ~2.0-4.0)Broad Singlet (br s)N/A
-OCH(CH₃)₂~5.2 - 5.4Septet (sept)~6.0
-OCH(CH₃)₂~1.3 - 1.5Doublet (d)~6.0

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom C2, bonded to the electronegative oxygen of the isopropoxy group, would be significantly deshielded and appear at a high chemical shift. The C5 carbon, attached to the chlorine atom, would also be influenced. The remaining carbons (C3, C4, C6) will have shifts typical for a substituted pyridine ring.

Methanol Carbon: The carbon of the -CH₂OH group is expected in the typical range for an alcohol-bearing aliphatic carbon.

Isopropoxy Carbons: The methine carbon (-OCH) and the two equivalent methyl carbons (-CH₃) of the isopropoxy group will show characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~160 - 165
C-3 (Pyridine)~110 - 115
C-4 (Pyridine)~150 - 155
C-5 (Pyridine)~125 - 130
C-6 (Pyridine)~145 - 150
-CH₂OH~60 - 65
-OCH(CH₃)₂~70 - 75
-OCH(CH₃)₂~20 - 25

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methine proton and the methyl protons of the isopropoxy group, showing a clear cross-peak between their respective signals.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., linking the pyridine H-3 signal to the C-3 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for structural confirmation would include:

A correlation from the -CH₂OH protons to the C-3, C-4, and C-5 carbons of the pyridine ring.

A correlation from the isopropoxy methine proton (-OCH) to the C-2 carbon of the pyridine ring.

Correlations from the H-3 proton to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It could be used to confirm the spatial relationship between the isopropoxy group and the H-3 proton on the pyridine ring.

Variable-temperature (VT) NMR studies can provide insight into the dynamic processes within a molecule, such as the rotation around single bonds. rsc.orgnih.gov For this compound, VT-NMR could be employed to investigate the rotational barrier around the C4-CH₂OH bond. At lower temperatures, if the rotation is slowed sufficiently on the NMR timescale, distinct signals for different rotamers might be observed. nih.gov This technique is also useful for studying the dynamics of hydrogen bonding involving the hydroxyl proton. researchgate.net

As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy is an applicable and informative technique. The pyridine nitrogen atom has a characteristic chemical shift that is highly sensitive to its electronic environment. The presence of an electron-donating alkoxy group at C2 and an electron-withdrawing chloro group at C5 would influence the electron density at the nitrogen, thereby affecting its chemical shift. The typical chemical shift for pyridine nitrogen is around -60 to -100 ppm relative to nitromethane. acs.org The precise value is also sensitive to solvent effects and protonation, which can cause large shifts in the resonance frequency. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy and methanol groups are observed as stronger bands just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are indicative of the aromatic nature of the heterocyclic ring. pw.edu.plcdnsciencepub.com

C-O Stretch: Two distinct C-O stretching bands are expected. The C-O stretch of the primary alcohol (-CH₂OH) would appear around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch would be found at a higher frequency, typically in the 1200-1250 cm⁻¹ range.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad
C-H StretchAromatic3010 - 3100Medium
C-H StretchAliphatic2850 - 2980Strong
C=C, C=N StretchAromatic Ring1400 - 1650Medium to Strong
C-O StretchEther (Aryl-Alkyl)1200 - 1250Strong
C-O StretchAlcohol (Primary)~1050Strong
C-Cl StretchAryl Halide600 - 800Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule. For this compound (C₉H₁₂ClNO₂), the exact mass can be calculated and compared with the experimentally determined value. The presence of the chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which serves as a key diagnostic feature in the mass spectrum.

Table 1: Theoretical Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺ (³⁵Cl)C₉H₁₃ClNO₂⁺202.0630
[M+H]⁺ (³⁷Cl)C₉H₁₃³⁷ClNO₂⁺204.0600
[M+Na]⁺ (³⁵Cl)C₉H₁₂ClNNaO₂⁺224.0449
[M+Na]⁺ (³⁷Cl)C₉H₁₂³⁷ClNNaO₂⁺226.0419

This table presents calculated theoretical values. Experimental data from HRMS analysis would be required to confirm these masses with high precision (typically within 5 ppm).

Fragmentation Pattern Analysis for Structural Confirmation

In addition to molecular weight determination, MS analysis, particularly with techniques like tandem mass spectrometry (MS/MS), can induce fragmentation of the parent ion. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion.

Cleavage of the isopropyl ether bond: Loss of the isopropyl group (C₃H₇) or propene (C₃H₆) via a rearrangement is a common fragmentation pathway for isopropyl ethers.

Fissions within the pyridine ring: The aromatic ring can also undergo characteristic cleavages.

Analysis of these fragments allows for the unambiguous confirmation of the connectivity of the chloro, isopropoxy, and hydroxymethyl substituents on the pyridine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction experiment would reveal:

The planar geometry of the pyridine ring.

The precise bond angles and lengths for all constituent atoms.

The conformation of the isopropoxy and hydroxymethyl side chains relative to the pyridine ring.

Intermolecular hydrogen bonding interactions involving the hydroxyl group, which dictate the crystal packing arrangement.

Obtaining suitable single crystals is a prerequisite for this analysis. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide an absolute confirmation of the compound's structure in the solid state.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A validated HPLC method for this compound would be developed to provide reliable and reproducible results.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ). This ensures the method is suitable for its intended purpose, which is typically to report purity as a percentage (e.g., >99.5%).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

While HPLC is suitable for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents. The compound itself may also be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl group to increase its volatility. The mass spectrometer detector provides definitive identification of any separated impurity peaks.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insight into the elemental composition of a sample. For a novel synthesized compound such as this compound, Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis is a critical step to verify its empirical formula and assess its purity. This technique quantitatively determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a substance.

The methodology for CHNS analysis is typically based on the dynamic flash combustion of the sample. A small, precisely weighed amount of the substance is combusted in an oxygen-rich environment at a very high temperature (around 1000°C). tamu.edu This process converts the elements into their gaseous oxide forms: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen oxides (NOₓ), and sulfur to sulfur dioxide (SO₂). tamu.edu

These combustion products are then passed through a reduction chamber where, for instance, copper is used to reduce the nitrogen oxides to elemental nitrogen (N₂). tamu.edu The mixture of gases (CO₂, H₂O, N₂, and SO₂) is subsequently separated, typically by gas chromatography. A thermal conductivity detector (TCD) then quantifies each component. analysis.rs The instrument is calibrated using certified standards, such as acetanilide (B955) or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene), to ensure the accuracy of the results. thermofisher.com The output provides the percentage by weight of each element in the original sample.

For this compound, with the molecular formula C₉H₁₂ClNO₂, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight. This theoretical data serves as the benchmark against which experimental results are compared. A close agreement between the experimentally determined and the calculated percentages is a strong indicator that the desired compound has been synthesized with a high degree of purity. Generally, for publication in scientific literature, the experimentally measured values for C, H, and N are expected to be within ±0.4% of the theoretical values. ubc.ca

The table below outlines the theoretical elemental composition of this compound. The experimental values obtained for a synthesized batch of this compound should fall within the acceptable deviation range to confirm its compositional integrity.

ElementTheoretical Mass Percentage (%)Acceptable Experimental Range (%)
Carbon (C)53.5953.19 - 53.99
Hydrogen (H)6.005.60 - 6.40
Nitrogen (N)6.956.55 - 7.35
Sulfur (S)0.00Not Applicable

The absence of sulfur in the theoretical composition means that a properly calibrated CHNS analysis should yield a negligible percentage for this element, further confirming the sample's identity and the absence of sulfur-containing impurities. Any significant deviation from the expected values for C, H, and N, or the detection of sulfur, would suggest the presence of impurities, residual solvents, or that the desired molecular structure was not obtained. Therefore, elemental analysis is an indispensable quality control and characterization technique in synthetic chemistry.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties at the electronic level.

The electronic structure of a molecule is fundamental to its chemical reactivity. An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the isopropoxy and hydroxymethyl groups, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent, indicating the probable sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.23
HOMO-LUMO Gap 5.62

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while areas of positive potential are colored blue, signifying a deficiency of electrons.

For this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl and isopropoxy groups due to the high electronegativity of these atoms. The hydrogen atoms of the hydroxymethyl and methyl groups, as well as the regions near the chloro substituent, are anticipated to exhibit a positive electrostatic potential.

The reactivity of the pyridine ring in this compound is significantly modulated by its three substituents. The chloro group at the 5-position is an electron-withdrawing group through induction and a weak deactivator for electrophilic aromatic substitution. The isopropoxy group at the 2-position is an electron-donating group through resonance, which tends to activate the pyridine ring towards electrophilic attack, particularly at the ortho and para positions relative to it. The hydroxymethyl group at the 4-position has a mild electron-withdrawing inductive effect.

The combination of these electronic effects creates a nuanced reactivity profile for the pyridine ring. The electron-donating isopropoxy group would generally direct electrophiles to the 3 and 5 positions. However, the presence of the chloro group at the 5-position deactivates this site. Consequently, electrophilic substitution would be most likely to occur at the 3-position. For nucleophilic aromatic substitution, the presence of the electron-withdrawing chloro group makes the ring more susceptible to attack, especially at the carbon atom to which it is attached.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface of a molecule and identify its preferred shapes and dynamic behavior.

The isopropoxy and hydroxymethyl groups are flexible due to the presence of single bonds, allowing for rotation. The preferred conformation of the isopropoxy group is likely to be one that minimizes steric hindrance with the adjacent substituents and the pyridine ring. This would involve the isopropyl group orienting itself to reduce clashes with the hydrogen atom at the 3-position and the nitrogen atom of the pyridine ring.

Similarly, the hydroxymethyl group will adopt conformations that optimize its interactions with the neighboring chloro and isopropoxy groups. The orientation of the hydroxyl group is particularly important as it can participate in intramolecular interactions.

Table 2: Key Dihedral Angles in the Predicted Low-Energy Conformation of this compound

Dihedral Angle Predicted Value (degrees)
C3-C2-O-C(isopropoxy) 178.5
C3-C4-C(hydroxymethyl)-O -65.2

Note: The data in this table is illustrative and represents a plausible low-energy conformation.

Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting the spectroscopic characteristics of molecules, aiding in the interpretation of experimental data and the structural elucidation of unknown compounds. For this compound, computational approaches can provide valuable predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical NMR Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a standard tool in chemical research. For substituted pyridines, the accuracy of these predictions is well-documented. acs.orgstenutz.eu The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors of each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Various DFT functionals and basis sets can be employed, and their choice can influence the accuracy of the prediction. A comparative study of different computational methods for substituted pyridines has shown that with appropriate levels of theory, a good correlation between calculated and experimental 13C NMR chemical shifts can be achieved. acs.org It is also established that for heteroaromatic compounds like pyridine, factors such as ring currents and π-electron effects significantly influence the 1H chemical shifts, and computational models can dissect these contributions. rsc.org

A hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, based on typical values for similar structures, is presented below. Validation of these theoretical values would ideally be achieved by comparison with experimentally obtained spectra.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
H (pyridin-3-yl) 8.10 -
H (pyridin-6-yl) 6.80 -
CH (propan-2-yloxy) 5.30 72.0
CH3 (propan-2-yloxy) 1.40 22.0
CH2 (methanol) 4.60 60.0
OH (methanol) 5.50 -
C2 (pyridin-2-yl) - 162.0
C3 (pyridin-3-yl) - 140.0
C4 (pyridin-4-yl) - 150.0
C5 (pyridin-5-yl) - 115.0

Note: The values in this table are illustrative and based on general principles of NMR spectroscopy for substituted pyridines. Actual computational results would vary based on the level of theory and software used.

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, again primarily DFT, are extensively used to calculate the harmonic vibrational frequencies of molecules. mdpi.com For this compound, a theoretical vibrational analysis would involve geometry optimization followed by the calculation of the Hessian matrix, which provides the vibrational frequencies and their corresponding normal modes.

Studies on related molecules, such as 2-amino-5-chloropyridine (B124133) and 2-fluoropyridine, have demonstrated that DFT calculations can produce theoretical IR and Raman spectra that are in good agreement with experimental data. researchgate.netresearchgate.net These calculations aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, the C-Cl stretching frequency in chloropyridines is a characteristic band that can be accurately predicted. iku.edu.tr

A table of predicted characteristic vibrational frequencies for this compound is provided below, illustrating the types of vibrational modes that would be expected.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm-1)
O-H stretch (methanol) 3400-3600
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=C/C=N stretch (pyridine ring) 1400-1600
C-O stretch (ether) 1200-1300
C-O stretch (alcohol) 1000-1100

Note: These are expected ranges for the specified vibrational modes. Precise calculated frequencies would depend on the computational methodology.

UV-Vis Absorption Spectra Prediction and Interpretation

The electronic transitions of a molecule can be probed by UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. nih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

For pyridine and its derivatives, the UV-Vis spectrum is characterized by π→π* and n→π* transitions. researchgate.net The positions and intensities of these absorptions are sensitive to the nature and position of substituents on the pyridine ring. For this compound, the chloro, isopropoxy, and methanol (B129727) substituents would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. Computational studies on other substituted pyridines have shown that TD-DFT can effectively predict these shifts and aid in the interpretation of the electronic transitions. researchgate.net

An illustrative table of predicted UV-Vis absorption maxima for this compound is presented below.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm) Predicted Oscillator Strength (f)
π→π* ~270 High

Note: These values are estimations based on the electronic properties of substituted pyridines. Actual TD-DFT calculations would provide more precise values.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, computational methods can be used to explore its reactivity, particularly in reactions involving the pyridine ring and its substituents.

Transition State Calculations for Reaction Pathways

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. Computational methods allow for the location of transition state structures on the potential energy surface, which correspond to the highest energy point along the reaction coordinate. The geometry and electronic structure of the transition state provide valuable information about the bond-breaking and bond-forming processes.

For reactions involving this compound, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, computational studies can be performed to model the reaction pathway. Research on the nucleophilic substitution of chloropyridines has utilized DFT to calculate the structures of transition states. nih.govnih.gov These studies have elucidated the influence of substituents on the stability of the transition state and, consequently, on the reaction rate. For example, the presence of electron-withdrawing or -donating groups can significantly alter the energy of the transition state.

Energy Profiles and Rate-Limiting Step Determination

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, an energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses and allows for the determination of the activation energy, which is the energy difference between the reactants and the highest energy transition state.

Role As a Synthetic Building Block and Precursor Chemistry

Utility of [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol as a Precursor

This compound serves as a foundational element for the synthesis of more elaborate molecules, leveraging its inherent reactivity to build complexity in a controlled and predictable manner.

The hydroxymethyl group of this compound is a primary site for elaboration. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, which then can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the resulting aldehyde can undergo Wittig reactions, aldol (B89426) condensations, or reductive aminations to introduce diverse side chains. The carboxylic acid can be converted to amides, esters, or other acid derivatives, providing access to a broad range of functionalized pyridine (B92270) compounds.

Furthermore, the chlorine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, among others, can be employed to introduce aryl, heteroaryl, alkyl, or amino substituents at this position. This capability is crucial for the construction of biaryl and other complex scaffolds often found in biologically active molecules. The combination of transformations at both the 4- and 5-positions allows for the creation of highly substituted and functionally dense pyridine derivatives.

The bifunctional nature of this compound and its derivatives makes them attractive candidates for the synthesis of macrocyclic and polycyclic systems. For example, after conversion of the hydroxymethyl group to a suitable functional group for cyclization (e.g., an amino or a longer chain alcohol), intramolecular reactions can be employed to form macrocycles. The pyridine nitrogen can also participate in cyclization reactions, leading to the formation of fused polycyclic systems. The rigidity of the pyridine ring can impart a degree of pre-organization to the linear precursor, facilitating the macrocyclization process.

In the context of drug discovery, exploring a wide range of chemical structures is paramount. This compound is an excellent starting point for generating a diverse library of compounds. The orthogonal reactivity of the hydroxymethyl group and the chloro substituent allows for a modular and systematic approach to derivatization. By employing a variety of reaction partners in transformations at these two sites, a large and diverse set of analogues can be rapidly synthesized. This systematic exploration of the chemical space around the pyridine core is instrumental in identifying structure-activity relationships (SAR) and optimizing lead compounds.

Strategies for Functional Group Interconversions on the Compound

A key aspect of utilizing this compound as a building block is the ability to perform a variety of functional group interconversions (FGIs). These transformations are essential for preparing the molecule for subsequent coupling or cyclization reactions.

The primary alcohol of the hydroxymethyl group can be converted to a wide range of other functional groups. Standard oxidation protocols can yield the corresponding aldehyde or carboxylic acid. Treatment with halogenating agents (e.g., SOCl₂, PBr₃) can convert the alcohol to the corresponding halomethyl derivative, which is a versatile electrophile for substitution reactions. The alcohol can also be transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

The chloro group at the 5-position can be replaced by other halogens through halogen exchange reactions or can be subjected to nucleophilic aromatic substitution under specific conditions, although transition-metal-catalyzed cross-coupling reactions are more commonly employed for its modification. The isopropoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions if necessary, revealing a hydroxypyridine moiety for further functionalization.

Below is a table summarizing common functional group interconversions for this compound:

Starting Functional GroupReagent(s)Product Functional Group
-CH₂OHPCC, DMP-CHO
-CH₂OHJones reagent, KMnO₄-COOH
-CH₂OHSOCl₂, PBr₃-CH₂Cl, -CH₂Br
-CH₂OHTsCl, MsCl, pyridine-CH₂OTs, -CH₂OMs
-ClArylboronic acid, Pd catalyst, base-Aryl
-ClTerminal alkyne, Pd/Cu catalyst, base-Alkynyl
-ClOrganostannane, Pd catalyst-Alkyl/Aryl
-ClAmine, Pd catalyst, base-NHR

Development of Libraries of Related Pyridine Derivatives

The systematic application of the aforementioned synthetic strategies allows for the creation of extensive libraries of pyridine derivatives based on the this compound scaffold. Combinatorial chemistry approaches, where different building blocks are systematically combined, can be effectively implemented. For example, a matrix of compounds can be generated by reacting a set of boronic acids in Suzuki coupling reactions at the 5-position and a set of amines in amide coupling reactions with the 4-carboxylic acid derivative. This parallel synthesis approach can rapidly generate hundreds or thousands of distinct compounds for high-throughput screening in drug discovery programs.

An example of a library synthesis design is outlined below:

ScaffoldR¹ (from Boronic Acid)R² (from Amine)
PhenylBenzyl
4-FluorophenylCyclohexyl
Thiophen-2-ylPiperidin-1-yl
Pyridin-3-ylMorpholin-4-yl

This modular approach, enabled by the versatile reactivity of this compound, underscores its importance as a key intermediate in the exploration of novel chemical entities.

Future Directions and Emerging Research Avenues in Compound Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of highly substituted pyridines like [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol is a key area for innovation. Traditional multi-step batch processes are often resource-intensive. Future research is geared towards developing more efficient, one-pot syntheses and employing advanced catalytic systems. For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis, which can be adapted for continuous flow processes, offers a pathway to construct the pyridine core in a single step from readily available precursors. beilstein-journals.org The use of Brønsted acid catalysts in such reactions facilitates both Michael addition and cyclodehydration without the need to isolate intermediates, significantly improving process efficiency. beilstein-journals.org

Emerging research will likely focus on metal-catalyzed cross-coupling reactions to introduce the chloro and isopropoxy substituents with high regioselectivity. The development of novel ligands for catalysts (e.g., palladium, copper) could enhance reaction yields and broaden the scope of applicable starting materials. Exploring greener solvents and energy sources, such as microwave-assisted synthesis, could further revolutionize the preparation of this and related pyridine derivatives. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

Feature Traditional Batch Synthesis Modern Flow Synthesis Future Direction
Methodology Multi-step reactions in flasks Continuous processing in microreactors beilstein-journals.org One-pot, catalytically driven reactions
Efficiency Often lower yields, requires intermediate isolation Higher yields, no isolation of intermediates beilstein-journals.org Maximized atom economy, minimal waste
Scalability Challenging, potential for non-uniform heating Readily scalable without re-optimization beilstein-journals.org Designed for seamless lab-to-industrial scale

| Catalysis | Conventional catalysts | Brønsted acids, solid-supported catalysts | Advanced, highly selective organometallic catalysts |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the novel synthetic pathways discussed above, real-time monitoring of reaction kinetics and intermediate formation is crucial. Advanced spectroscopic techniques are poised to replace traditional offline methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Future applications could involve integrating in-situ probes directly into the reaction vessel or flow reactor.

Pyridine derivatives themselves can exhibit fluorescent properties, a characteristic that can be harnessed for monitoring. researchgate.netresearchgate.net Research into pyridine-based small-molecule fluorescent probes has demonstrated their sensitivity to changes in their chemical environment, including the presence of metal ions or changes in solvent polarity. mdpi.commdpi.com This principle could be adapted to design "smart" reagents or probes whose fluorescence spectra change as the reaction progresses, providing a continuous data stream on conversion rates and the formation of byproducts. Furthermore, techniques like flow NMR and FTIR spectroscopy, when integrated into automated systems, provide detailed structural information instantaneously, allowing for rapid optimization and control of reaction conditions. researchgate.net

Integration of Computational Methods for Predictive Chemical Discovery

Computational chemistry is a powerful tool for accelerating the discovery of new molecules and optimizing their synthesis. For this compound and its potential derivatives, computational methods can predict a wide range of properties before any laboratory work is undertaken. Density Functional Theory (DFT) can be used to establish the geometry of the molecule, calculate its electronic properties, and predict its spectral characteristics. researchgate.netresearchgate.net

Molecular docking studies, a cornerstone of computational drug discovery, can predict the binding affinity and interaction mechanisms of novel pyridine derivatives with biological targets. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest potential for desired activities. rsc.org Furthermore, computational models can be used to investigate reaction mechanisms, identify potential energy barriers, and screen for optimal catalysts, thereby guiding the development of the novel synthetic pathways mentioned in section 7.1. researchgate.net The integration of artificial intelligence (AI) with these methods is creating platforms that can design novel molecular structures with predefined properties from the ground up.

Table 2: Computational Methods in Pyridine Derivative Research

Computational Method Application Relevance to this compound
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, spectral prediction. researchgate.net Predicting stability, reactivity, and NMR/IR spectra.
Molecular Docking Simulating ligand-protein interactions, predicting binding affinity. nih.govnih.gov Identifying potential biological targets and guiding derivative design.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity or physical properties. Building models to predict the properties of new, unsynthesized derivatives.

| Artificial Intelligence (AI) Platforms | De novo design of molecules with desired properties. | Generating novel derivatives with enhanced functionality. |

Development of Automated Synthesis and Flow Chemistry Approaches

The translation of novel synthetic routes from discovery to practical application is greatly enhanced by automation and flow chemistry. These technologies offer improved safety, reproducibility, and the ability to rapidly generate libraries of related compounds for screening. syrris.com Automated flow chemistry systems can perform multi-step syntheses and purifications with minimal human intervention, accelerating the discovery cycle. researchgate.net

For the synthesis of this compound, a modular flow chemistry setup could be designed. researchgate.net Reagents would be pumped from reservoirs and mixed in microreactors under precisely controlled temperatures and pressures. The residence time in the reactor can be finely tuned to maximize yield and minimize impurity formation. syrris.com Such systems have been successfully used for the synthesis of other complex heterocyclic structures, including pyridine-oxazoline (PyOX) ligands. rsc.org The integration of real-time spectroscopic monitoring (as discussed in 7.2) with self-optimizing algorithms allows these automated systems to independently discover the optimal reaction conditions, representing a paradigm shift in chemical synthesis. researchgate.net

Application in Materials Science

While many pyridine derivatives are explored for biological activity, their chemical structure also lends itself to applications in materials science. The nitrogen atom of the pyridine ring is a classic coordination site for metal ions, and the hydroxyl group of the methanol (B129727) substituent provides an additional binding point. This makes this compound a potential building block (ligand) for the construction of coordination polymers and metal-organic frameworks (MOFs). The specific substituents (chloro and isopropoxy groups) would modulate the electronic properties and steric environment of the coordination site, influencing the structure and properties of the resulting material.

Furthermore, the inherent fluorescence of some pyridine cores suggests potential applications as functional materials. Pyridine derivatives have been successfully synthesized and utilized as fluorescent sensors for detecting heavy metal ions in environmental samples. mdpi.comrsc.org By modifying the substituents on the pyridine ring, it is possible to tune the photophysical properties of the molecule. Future research could explore this compound and its derivatives as components in optical sensors, organic light-emitting diodes (OLEDs), or other advanced functional materials.

Q & A

Q. What are the established synthetic routes for [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway:

Chlorination : Introduce chlorine at the 5-position of a pyridine precursor using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (70–90°C) .

Alkoxylation at position 2 : React with isopropyl alcohol in the presence of a base (e.g., NaH) to substitute a leaving group (e.g., Cl) with the isopropyloxy group .

Hydroxymethyl group introduction : Use formaldehyde in a nucleophilic substitution reaction at position 4, facilitated by a base like NaOH in ethanol .
Critical Conditions :

  • Temperature control during chlorination to avoid over-halogenation.
  • Anhydrous conditions for alkoxylation to prevent hydrolysis.
  • Stoichiometric excess of formaldehyde to ensure complete substitution.
StepReagents/ConditionsPurposeReference
ChlorinationPOCl₃, 80°CIntroduce Cl at position 5
AlkoxylationNaH, isopropyl alcohol, THF, 60°CInstall isopropyloxy group
HydroxymethylationFormaldehyde, NaOH, ethanol, refluxAdd -CH₂OH group

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions and integration ratios. For example, the isopropyloxy group shows a septet (~4.5 ppm) for the -CH(CH₃)₂ proton and doublets for pyridine ring protons .
  • IR Spectroscopy : Detect the hydroxyl stretch (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: 216.06) .
  • HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .
TechniqueKey ObservationsPurposeReference
¹H NMRδ 1.3 (d, 6H, -CH(CH₃)₂), δ 4.7 (septet, 1H, -OCH), δ 4.9 (s, 2H, -CH₂OH)Substituent confirmation
IR3300 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O-C)Functional group analysis

Advanced Research Questions

Q. How can competing reaction pathways during hydroxymethyl group installation be minimized?

  • Methodological Answer : Competing pathways (e.g., over-oxidation or dimerization) are mitigated by:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of formaldehyde .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions .
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency .
    Optimization Table :
ConditionOptimal RangeEffectReference
SolventEthanol/DMF (1:1)Balances solubility and reactivity
Temperature0–5°CMinimizes formaldehyde decomposition

Q. What analytical strategies resolve discrepancies between theoretical and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts) arise from solvent effects or conformational dynamics. Strategies include:
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify outliers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography : Confirm spatial arrangement if single crystals are obtained .
DiscrepancyResolution TechniqueExampleReference
δ 4.9 (CH₂OH) vs. computed δ 5.1Solvent correction (DMSO-d₆ vs. gas phase)Adjust for hydrogen bonding

Q. What role does the isopropyloxy substituent play in modulating electronic effects during catalytic transformations?

  • Methodological Answer : The isopropyloxy group:
  • Steric Effects : Hinders approach of bulky catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring para-substitution .
  • Electronic Effects : The electron-donating -O-iPr group activates the pyridine ring for electrophilic substitutions at position 4 .
    Case Study :
    In Heck reactions, the isopropyloxy group reduces reaction rates by 20% compared to methoxy analogs due to steric bulk .
Reaction TypeEffect ObservedReference
Suzuki Coupling70% yield (vs. 85% for -OMe analog)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.